2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Overview
Description
The study of complex acetamide derivatives, including those with chloro, nitro, and hydroxy substituents, is crucial in the development of new materials and pharmaceuticals. These compounds' unique structures lend them interesting chemical and physical properties, making them valuable for various applications.
Synthesis Analysis
The synthesis of acetamide derivatives typically involves multi-step reactions, including acylation, nitration, and chlorination processes. For instance, the synthesis of N-(4-nitrophenyl) derivatives involves the reaction of specific precursors with N-(4-nitrophenyl)maleimide, as demonstrated in compounds with similar frameworks (Salian, Narayana, & Sarojini, 2017). These synthetic routes often require careful control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of acetamide derivatives reveals important aspects of their reactivity and properties. Structural analysis through techniques like X-ray crystallography provides insights into the conformation and geometric parameters of these compounds, facilitating a deeper understanding of their chemical behavior. For example, the conformation of the N-H bond and the presence of intermolecular hydrogen bonds play a significant role in the stability and reactivity of such molecules (Gowda, Foro, & Fuess, 2008).
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized through spectroscopic methods. The synthesis involved the reaction of specific precursors and characterization was done using techniques like FT-IR, NMR, and LCMS (Salian, Narayana & Sarojini, 2017).
Chemical Structure and Properties
- Studies on related compounds show the conformation of the N—H bond and geometric parameters, providing insights into the molecular structure and interactions (Gowda, Foro & Fuess, 2008).
Application in Polymer Synthesis
- The compound has been utilized in the synthesis of new AB-type monomers for polybenzimidazoles, demonstrating its potential in polymer chemistry (Begunov & Valyaeva, 2015).
Role in Antimalarial Drug Synthesis
- Related compounds have shown significant antimalarial activity, suggesting a potential role for 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide in antimalarial drug development (Werbel et al., 1986).
Use in Anticancer Research
- Derivatives of related compounds exhibit promising anticancer, anti-inflammatory, and analgesic activities, which indicates potential applications of this compound in cancer research (Rani, Pal, Hegde & Hashim, 2014).
Application in Organic Chemistry and Medicinal Research
- Its derivatives have been used in the design and synthesis of various organic compounds, demonstrating its versatility in organic chemistry and potential in medicinal research (Modi et al., 2011).
properties
IUPAC Name |
2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859002 | |
Record name | 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532950 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
CAS RN |
126787-77-7, 579-51-1 | |
Record name | Acetamide, 2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-, radical ion(1-), [R-(R*,R*)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126787-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC163311 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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